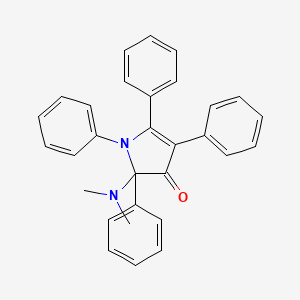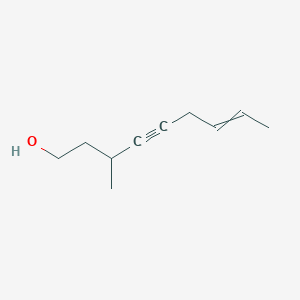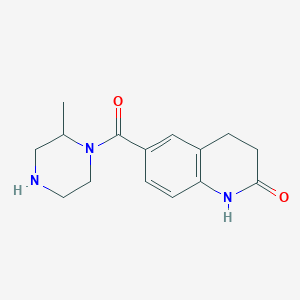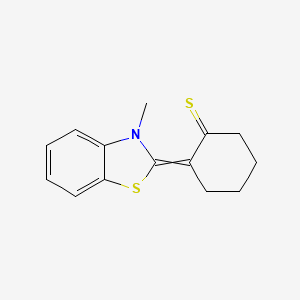
Non-5-YN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-5-YN-2-OL is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond This compound is also an alcohol, containing a hydroxyl group (-OH) attached to the second carbon atom The structure of this compound can be represented as CH₃-CH₂-CH₂-C≡C-CH₂-CH₂-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-5-YN-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-bromo-5-chloropentane with sodium acetylide in a solvent such as tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The starting materials, such as 1-bromo-5-chloropentane and sodium acetylide, are fed into the reactor, and the product is continuously collected. This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Non-5-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: The major products include aldehydes and ketones.
Reduction: The major products include alkenes and alkanes.
Substitution: The major products include halogenated compounds and amines.
Scientific Research Applications
Non-5-YN-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving alkynes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Non-5-YN-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity. The triple bond can participate in addition reactions, where other molecules add across the triple bond. These interactions can affect the compound’s biological activity and its role in chemical reactions.
Comparison with Similar Compounds
Non-5-YN-2-OL can be compared with other similar compounds, such as:
1-Pentyne: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
5-Hexyn-1-ol: Similar in structure but has the hydroxyl group at a different position, affecting its reactivity and applications.
Propargyl alcohol: Contains both an alkyne and a hydroxyl group but has a shorter carbon chain, influencing its physical and chemical properties.
Properties
CAS No. |
88723-04-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
non-5-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
HWQBVWDKJHXHBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)


![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
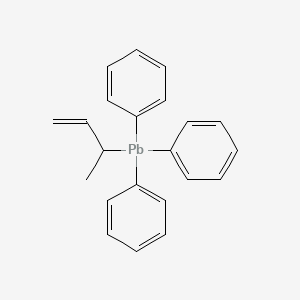
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
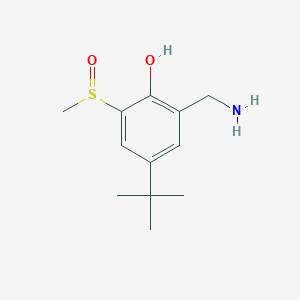
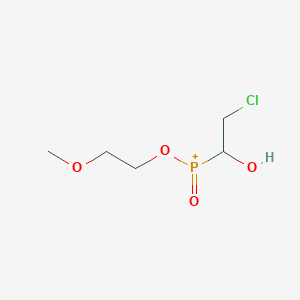

![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
